(3E)-1-(4-chlorophenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
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Overview
Description
The compound “(3E)-1-(4-chlorophenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one” is a complex organic molecule that features a combination of aromatic rings, a furan ring, and a pyrrolidone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One possible route could include:
Formation of the Pyrrolidone Core: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Furan Ring: The furan ring can be introduced via a condensation reaction with a suitable aldehyde or ketone.
Substitution Reactions: The chlorophenyl and nitrophenyl groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring or the phenyl groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Products may include carboxylic acids or quinones.
Reduction: Amines are the major products from the reduction of nitro groups.
Substitution: Depending on the substituent, products can vary widely, including halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials or complex molecules.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
The compound or its derivatives could be investigated for pharmaceutical applications, such as anti-inflammatory or anticancer agents.
Industry
In the industrial sector, this compound might be used in the development of new polymers or as a precursor for advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(3E)-1-(4-chlorophenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one: can be compared with other pyrrolidone derivatives, furan-containing compounds, and nitrophenyl-substituted molecules.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and aromatic systems, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C27H17ClN2O4 |
---|---|
Molecular Weight |
468.9 g/mol |
IUPAC Name |
(3E)-1-(4-chlorophenyl)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C27H17ClN2O4/c28-21-8-12-22(13-9-21)29-25(18-4-2-1-3-5-18)17-20(27(29)31)16-24-14-15-26(34-24)19-6-10-23(11-7-19)30(32)33/h1-17H/b20-16+ |
InChI Key |
KSQLIRIEYGHJQV-CAPFRKAQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/C(=O)N2C5=CC=C(C=C5)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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